molecular formula C24H25Cl3N2S B12750204 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride CAS No. 112446-58-9

1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride

Cat. No.: B12750204
CAS No.: 112446-58-9
M. Wt: 479.9 g/mol
InChI Key: LOXCJGRUDVFVGQ-UHFFFAOYSA-N
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Description

1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with phenyl and chlorophenyl groups, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride typically involves multiple steps. One common method includes the reaction of 5-chloro-2-((4-chlorophenyl)thio)benzaldehyde with phenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-methylpiperazine
  • 1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-ethylpiperazine

Uniqueness

1-(1-(5-Chloro-2-((4-chlorophenyl)thio)phenyl)ethyl)-4-phenylpiperazine monohydrochloride is unique due to its specific substitution pattern and the presence of both phenyl and chlorophenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

112446-58-9

Molecular Formula

C24H25Cl3N2S

Molecular Weight

479.9 g/mol

IUPAC Name

1-[1-[5-chloro-2-(4-chlorophenyl)sulfanylphenyl]ethyl]-4-phenylpiperazine;hydrochloride

InChI

InChI=1S/C24H24Cl2N2S.ClH/c1-18(27-13-15-28(16-14-27)21-5-3-2-4-6-21)23-17-20(26)9-12-24(23)29-22-10-7-19(25)8-11-22;/h2-12,17-18H,13-16H2,1H3;1H

InChI Key

LOXCJGRUDVFVGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)SC2=CC=C(C=C2)Cl)N3CCN(CC3)C4=CC=CC=C4.Cl

Origin of Product

United States

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